

Solubility profile of 2-Methoxyphenothiazine in various solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B10775409

[Get Quote](#)

Solubility Profile of 2-Methoxyphenothiazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of **2-Methoxyphenothiazine**, a critical parameter for its application in pharmaceutical and research settings. Due to the limited availability of specific quantitative solubility data for **2-Methoxyphenothiazine**, this document also includes illustrative data from structurally related phenothiazine derivatives to provide a broader context for its expected behavior in various solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for **2-Methoxyphenothiazine** is not extensively available in peer-reviewed literature. However, the following data points have been reported:

Table 1: Quantitative Solubility of **2-Methoxyphenothiazine**

Solvent	Temperature (°C)	Solubility	Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)	Not Specified	≥ 100 mg/mL [1]	≥ 0.436 M
Methanol	Not Specified	Slightly Soluble [2][3] [4]	-

Note: "Slightly Soluble" is a qualitative description and does not provide a precise quantitative value.

To provide a more comprehensive, albeit illustrative, understanding of how phenothiazine derivatives behave in different solvents, the following table summarizes the solubility of two structurally related compounds, Chlorpromazine HCl and Thioridazine HCl. [5] It is crucial to note that this data is not directly representative of **2-Methoxyphenothiazine** but can offer valuable insights into its potential solubility characteristics.

Table 2: Illustrative Solubility of Structurally Related Phenothiazine Derivatives

Compound	Solvent	Temperature (°C)	Solubility (mg/mL)
Chlorpromazine HCl	Ethanol	Not Specified	~30 [5]
Dimethyl Sulfoxide (DMSO)	Not Specified	~30 [5]	
Dimethylformamide (DMF)	Not Specified	~30 [5]	
Thioridazine HCl	Ethanol	Not Specified	~10 [5]
Dimethyl Sulfoxide (DMSO)	Not Specified	~25 [5]	
Dimethylformamide (DMF)	Not Specified	~25 [5]	

Disclaimer: The data in Table 2 is for structurally related compounds and should be used for illustrative purposes only. Experimental determination of **2-Methoxyphenothiazine**'s solubility is highly recommended for any research or development application.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed protocol for determining the thermodynamic solubility of **2-Methoxyphenothiazine** in various solvents. This method is based on the well-established shake-flask equilibrium method.^{[5][6]}

Objective: To determine the equilibrium solubility of **2-Methoxyphenothiazine** in a specific solvent at a controlled temperature.

Materials:

- **2-Methoxyphenothiazine** (solid)
- Selected solvents (e.g., DMSO, methanol, ethanol, acetone, water)
- Analytical balance
- Glass vials with screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the solvent)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid **2-Methoxyphenothiazine** to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.
- Equilibration:
 - Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined experimentally by taking samples at different time points until the concentration of the dissolved solid remains constant.
- Phase Separation:
 - After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.
 - Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
- Sampling:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.
 - Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).
 - Analyze the concentration of **2-Methoxyphenothiazine** in the diluted solution using a validated analytical method. A pre-established calibration curve of known concentrations of

2-Methoxyphenothiazine is required for accurate quantification.

- Calculation:
 - Calculate the solubility of **2-Methoxyphenothiazine** in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Figure 1. Workflow for Solubility Determination.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct involvement of **2-Methoxyphenothiazine** in defined signaling pathways. As a derivative of phenothiazine, its pharmacological effects are likely related to the antagonism of dopamine receptors, a mechanism common to many antipsychotic drugs. However, further research is required to elucidate the precise molecular targets and signaling cascades modulated by **2-Methoxyphenothiazine**.

This technical guide serves as a foundational resource for understanding the solubility characteristics of **2-Methoxyphenothiazine**. Given the scarcity of direct quantitative data, the provided experimental protocol is essential for researchers and drug development professionals to accurately determine its solubility in their specific solvent systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methoxyphenothiazine | 1771-18-2 [amp.chemicalbook.com]
- 3. Cas 1771-18-2,2-Methoxyphenothiazine | lookchem [lookchem.com]
- 4. 1771-18-2 CAS MSDS (2-Methoxyphenothiazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. daneshyari.com [daneshyari.com]
- To cite this document: BenchChem. [Solubility profile of 2-Methoxyphenothiazine in various solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775409#solubility-profile-of-2-methoxyphenothiazine-in-various-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com